3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
Description
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound with the molecular formula C19H14O3.
Properties
IUPAC Name |
3,4-dimethyl-9-phenylfuro[2,3-f]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-8-15-18(19-17(11)12(2)10-21-19)14(9-16(20)22-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTZJFBZXCJFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C(=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . Another method involves the reaction of 7-hydroxy-4-phenylcoumarins with appropriate reagents under controlled conditions .
Industrial Production Methods
This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-7H-furo[2,3-f]chromen-7-one: Similar structure but lacks the dimethyl groups.
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Another analog with a different substitution pattern.
2,3,4-Trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one: Contains an additional methyl group.
Uniqueness
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups may enhance its stability and interaction with molecular targets compared to its analogs .
Biological Activity
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one (commonly referred to as DMPF) is a complex organic compound with the molecular formula C19H14O3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.
DMPF can be synthesized through the cyclization of hydroxycoumarins with phenacyl bromide, often utilizing polyphosphoric acid as a catalyst. The compound's unique structure, characterized by its furochromene backbone and specific substitutions, influences its reactivity and biological activity.
The biological activity of DMPF is believed to stem from its interaction with specific molecular targets within cells. It may exert its effects by binding to enzymes or receptors, which modulates their activity and leads to various biological responses, such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
Antimicrobial Activity
DMPF has been investigated for its antimicrobial properties. Research indicates that compounds within the furochromene class can exhibit significant antibacterial effects against various pathogens. For example, studies have shown that similar compounds demonstrate enhanced sensitivity in microbial assays compared to their parent structures.
Anticancer Activity
DMPF has also been evaluated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's structural features may enhance its interaction with cancer cell signaling pathways.
Case Studies and Research Findings
- Vasorelaxation Studies : In a study evaluating substituted chromeno-coumarin hybrids, compounds similar to DMPF were shown to induce significant vasorelaxation in rat mesenteric arteries, suggesting potential cardiovascular benefits . The most active compound had an EC50 value of 1.58 µM, indicating high potency.
- Antiviral Activity : Recent investigations into related furochromenes demonstrated antiviral properties against SARS-CoV-2, with extracts showing IC50 values ranging from 0.002 to 0.005 mg/mL in cellular assays . Although DMPF was not directly tested in this context, the structural similarities suggest it may possess comparable activities.
- Comparative Studies : When compared to similar compounds like 9-phenyl-7H-furo[2,3-f]chromen-7-one, DMPF exhibited enhanced stability and reactivity due to its dimethyl substitutions . This uniqueness may contribute to its superior biological activities.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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